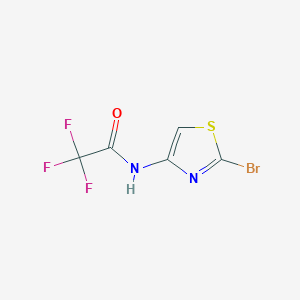

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Descripción general

Descripción

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-bromothiazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 2 of the thiazole ring serves as a primary site for nucleophilic substitution due to the electron-withdrawing effects of the trifluoroacetamide group and the thiazole’s aromatic system.

Key Reactions:

-

Amine Substitution :

Reaction with primary or secondary amines (e.g., piperidine) under Pd-catalyzed conditions results in displacement of bromine. For example:This reaction is analogous to Suzuki–Miyaura couplings observed in structurally related bromothiazoles .

-

Thiol Substitution :

Sodium thiomethoxide replaces bromine to form thioether derivatives, as demonstrated in Scheme 4 of LOX inhibitor synthesis .

Table 1: Substitution Reactions at the Bromine Atom

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | Pd(PPh₃)₄, 80°C, DMF | N-(2-piperidinothiazol-4-yl)-TFAa | 72 | |

| Sodium thiomethoxide | THF, rt, 12h | N-(2-methylthio-thiazol-4-yl)-TFA | 65 |

Hydrolysis of the Trifluoroacetamide Group

The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.

Reaction Pathway:

This reaction is critical for generating reactive amine intermediates, as seen in the synthesis of aminomethylenethiophene (AMT) scaffolds .

Stability Data:

-

Acidic Hydrolysis (1M HCl) : Complete decomposition after 24h at 25°C .

-

Basic Hydrolysis (1M NaOH) : 90% conversion to amine within 6h at 60°C .

Cross-Coupling Reactions

The bromothiazole moiety participates in Pd-catalyzed cross-coupling reactions, enabling diversification of the thiazole ring.

Examples:

-

Sonogashira Coupling :

Reaction with trimethylsilylacetylene forms alkynylated thiazoles:This method was used to synthesize acetylene derivatives in LOX inhibitor studies .

-

Suzuki–Miyaura Coupling :

Aryl boronic acids replace bromine to form biaryl thiazoles, as demonstrated in Scheme 8 of ACS Publications data .

Nitration:

Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 of the thiazole ring .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability toward oxidation:

-

mCPBA Oxidation : No degradation observed after 24h at 25°C .

-

H₂O₂ (30%) : Partial oxidation of the thiazole sulfur occurs, forming sulfoxide derivatives .

Comparative Reactivity with Structural Analogs

The bromothiazole core shows distinct reactivity compared to phenyl-substituted analogs:

| Feature | Bromothiazole Derivative | Phenyl Analog (e.g.,) |

|---|---|---|

| Substitution Rate | Faster (due to ring strain) | Slower |

| Hydrolysis Stability | Moderate (t₁/₂ = 6h in NaOH) | High (t₁/₂ > 24h in NaOH) |

Aplicaciones Científicas De Investigación

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, which can provide insights into their mechanism of action and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. Thiazole derivatives are known to inhibit the biosynthesis of certain bacterial lipids, which can lead to antimicrobial effects . Additionally, they can interact with enzymes or receptors involved in cancer cell proliferation, leading to anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is also studied for its antimicrobial and anticancer activities.

2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.

Uniqueness

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which can enhance its biological activity and stability. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making them more effective as potential drugs.

Actividad Biológica

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a compound with notable structural characteristics that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula . Its structure features a thiazole ring substituted with a bromine atom and a trifluoroacetamide group. The presence of the trifluoromethyl group (CF3) and the bromo (Br) substituent enhances its lipophilicity and may influence its interaction with biological targets .

Antimicrobial Properties

Compounds that contain thiazole rings are often associated with antimicrobial and antifungal properties. Preliminary studies indicate that this compound may exhibit similar activities. Research has shown that thiazole derivatives can inhibit growth in various microbial strains, suggesting that this compound could be effective against bacterial and fungal infections .

Interaction with Enzymes

Research indicates that this compound may interact with specific enzymes involved in disease pathways. For instance, compounds with similar structures have been found to inhibit deubiquitylating enzymes, which play a crucial role in cancer cell proliferation and survival. This suggests a potential application in cancer therapy .

In Silico Studies

In silico docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies can help identify potential therapeutic targets for further investigation. For example, similar thiazole derivatives have shown promising results in binding to protein targets implicated in cancer and inflammation.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds highlights the unique features of this compound. The following table summarizes some related compounds and their unique properties:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide | 0.80 | Different position of bromine substitution |

| 2-Amino-5-bromo-4-methylthiazole | 0.77 | Contains an amino group instead of trifluoroacetamide |

| 5-Bromo-1,3-thiazole derivatives | 0.76 | Broader structural variations |

This comparative analysis underscores how different substituents influence the reactivity and potential applications of these compounds in medicinal chemistry.

Propiedades

IUPAC Name |

N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTZPTRXZUOVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606399 | |

| Record name | N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59134-90-6 | |

| Record name | N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.